molecular formula C24H23N5O B2977893 N-[4-({11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}amino)phenyl]acetamide CAS No. 900273-76-9

N-[4-({11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}amino)phenyl]acetamide

Cat. No. B2977893
CAS RN: 900273-76-9
M. Wt: 397.482
InChI Key: JPWMNUMPNSONNM-UHFFFAOYSA-N
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Description

N-[4-({11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}amino)phenyl]acetamide is an organic compound with a complex structure. It belongs to the class of tetrahydropyridines. While it lacks psychoactive effects itself, it serves as a precursor to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) . MPP+ is notorious for causing permanent symptoms of Parkinson’s disease by selectively destroying dopaminergic neurons in the substantia nigra of the brain .

Scientific Research Applications

Cholinesterase Inhibition

Research by Riaz et al. (2020) focused on synthesizing derivatives of 1,2,4-triazole, closely related to the compound , for their potential in inhibiting cholinesterase. These compounds showed moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinestrase (BChE), enzymes critical in neurotransmitter regulation (Riaz et al., 2020).

Anticancer Properties

Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which are structurally similar to the compound , and investigated their anticancer activity. The synthesized compounds displayed selectivity and significant apoptosis in cancer cell lines, indicating potential as anticancer agents (Evren et al., 2019).

Radiosynthesis for Metabolism Studies

Latli and Casida (1995) conducted a study involving the radiosynthesis of chloroacetanilide herbicide and dichloroacetamide, which are structurally related to the target compound. This study aimed to understand the metabolism and mode of action of these compounds (Latli & Casida, 1995).

Antimicrobial Activities

Baviskar, Khadabadi, and Deore (2013) synthesized N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide and evaluated their antimicrobial activities. These compounds showed significant activity against various bacterial and fungal strains, demonstrating the potential of similar compounds in antimicrobial applications (Baviskar et al., 2013).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes displayed significant antioxidant activity, highlighting the potential of similar compounds in developing antioxidant agents (Chkirate et al., 2019).

Mechanism of Action

The primary mechanism of action involves the conversion of N-[4-({11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}amino)phenyl]acetamide to the toxic cation MPP+ . This conversion occurs via the enzyme monoamine oxidase B (MAO-B) in glial cells, specifically astrocytes. MPP+ selectively targets dopamine-producing neurons in the pars compacta of the substantia nigra, disrupting mitochondrial metabolism and leading to cell death. The interference with complex I of the electron transport chain and the accumulation of free radicals contribute to neural destruction .

Safety and Hazards

N-[4-({11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}amino)phenyl]acetamide is not directly toxic, but its lipophilic nature allows it to cross the blood–brain barrier. Once inside the brain, it undergoes enzymatic conversion to MPP+, which causes Parkinsonism symptoms. Acute MPTP poisoning can be mitigated by monoamine oxidase inhibitors (MAOIs) like selegiline, which prevent the conversion of MPTP to MPP+ .

properties

IUPAC Name

N-[4-[(11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c1-15-22(17-7-4-3-5-8-17)24-27-21-10-6-9-20(21)23(29(24)28-15)26-19-13-11-18(12-14-19)25-16(2)30/h3-5,7-8,11-14,26H,6,9-10H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWMNUMPNSONNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC=C(C=C5)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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